4'-Fluorococaine
Description
Contextualization within Cocaine Analog Research
The study of cocaine analogs is a broad field aimed at understanding the structure-activity relationships (SAR) of cocaine and its interactions with the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. grantome.comnih.govresearchgate.net Researchers synthesize and evaluate a wide array of cocaine-like molecules to dissect the specific structural features responsible for binding affinity and functional activity at these transporter sites. grantome.comwikipedia.org This research is fundamental to developing a deeper comprehension of the neurobiology of addiction and for designing potential therapeutic interventions. grantome.com
4'-Fluorococaine (B1211036) fits within a specific subset of this research focused on substitutions on the 3β-phenyl ring of the cocaine molecule. wikipedia.org By introducing a fluorine atom at the para-position (4'-position), scientists can probe how changes in electronegativity and atomic size at this location influence the compound's interaction with monoamine transporters. nih.gov The insights gained from studying this compound and similar analogs contribute to a more comprehensive map of the pharmacophore of the cocaine binding site on these transporters. grantome.comacs.org
Historical Perspective of Fluorine Substitution in Tropane (B1204802) Alkaloids
Tropane alkaloids, a class of naturally occurring compounds found in plants of the Solanaceae and Erythroxylaceae families, have a long history of use in traditional medicine and have been the subject of scientific investigation for centuries. numberanalytics.combohrium.com The core structure of these compounds is the tropane ring. wikipedia.org The chemical synthesis and structural elucidation of key tropane alkaloids like cocaine and atropine (B194438) were achieved in the late 19th and early 20th centuries. nih.gov
The deliberate introduction of fluorine into biologically active molecules, including tropane alkaloids, is a more recent strategy in medicinal chemistry. nih.gov The unique properties of the fluorine atom, such as its small size and high electronegativity, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. nih.govsolubilityofthings.com In the context of tropane alkaloids, fluorine substitution has been explored to create analogs with altered potencies, selectivities, and metabolic stabilities. acs.org This approach has been instrumental in developing radiolabeled ligands for medical imaging techniques like Positron Emission Tomography (PET) and for creating research tools to study the function of neurotransmitter systems. nih.govuni-mainz.de
Rationale for Academic Investigation of this compound
The primary motivation for the academic investigation of this compound stems from its distinct pharmacological profile compared to cocaine. wikipedia.orgdbpedia.org While it exhibits a similar potency to cocaine as an inhibitor of dopamine reuptake, it is a significantly more potent inhibitor of serotonin reuptake. iiab.mewikipedia.orgnih.gov This divergence in activity provides a unique opportunity to study the differential roles of the dopamine and serotonin transport systems.
Key research applications and rationales for studying this compound include:
Probing Structure-Activity Relationships: By comparing the binding affinities and functional potencies of this compound and cocaine at DAT, SERT, and NET, researchers can better understand the structural requirements for ligand interaction with each transporter. nih.govsolubilityofthings.com
Development of Radiotracers for PET Imaging: The fluorine atom can be replaced with the positron-emitting isotope Fluorine-18 (B77423) to create [¹⁸F]this compound. This radiotracer can be used in PET studies to visualize and quantify the distribution of monoamine transporters in the brain in vivo. nih.govcapes.gov.br
Metabolism Studies: this compound serves as a substrate for studying the metabolism of cocaine-related compounds, particularly the role of enzymes like butyrylcholinesterase. lookchem.com
Overview of Research Trajectories
Research involving this compound has generally followed several key trajectories:
Synthesis and Pharmacological Characterization: Initial research focused on the chemical synthesis of this compound and the in vitro characterization of its binding affinities and potencies at the dopamine, serotonin, and norepinephrine transporters. nih.gov These studies established its unique pharmacological profile.
Radiolabeling and In Vivo Imaging: A significant area of research has been the synthesis of radiolabeled versions of this compound, particularly with Carbon-11 (B1219553) and Fluorine-18, for use in PET imaging studies. nih.govcapes.gov.brsemanticscholar.org These studies have been crucial in validating the use of radiolabeled cocaine analogs to image the dopamine transporter system in the brain and to understand the contribution of metabolites to the PET signal. nih.govsnmjournals.org
Comparative Pharmacological Studies: Researchers have compared the in vivo effects of this compound with cocaine and other analogs to understand how its altered SERT/DAT potency ratio translates to differences in behavioral and neurochemical outcomes in animal models. iiab.mewikipedia.org
The following interactive data table summarizes key in vitro binding affinity data for this compound compared to cocaine at the dopamine and serotonin transporters, as reported in a study using rat brain membranes. nih.gov
IC50 values represent the concentration of the drug that inhibits 50% of radioligand binding to the respective transporter. A lower IC50 value indicates a higher binding affinity.
This data clearly illustrates that while this compound and cocaine have nearly identical affinities for the dopamine transporter, this compound is approximately 100 times more potent at the serotonin transporter. nih.gov
Another study using PET imaging in baboons with differentially labeled cocaine analogs, including [¹¹C]- and 4'-[¹⁸F]fluorococaine, provided further insights. The key findings are summarized below.
These research trajectories highlight the utility of this compound as a specialized chemical probe, allowing for a more nuanced understanding of the complex interplay of monoamine systems in the brain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-fluorobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPRINGETIYVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344389 | |
| Record name | Methyl 3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324564-44-4 | |
| Record name | Methyl 3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for 4'-Fluorococaine (B1211036) Synthesis
Synthetic routes to this compound often leverage established methodologies in organic chemistry, adapted for the complex tropane (B1204802) scaffold of cocaine.
Nucleophilic Aromatic Substitution Approaches
One prominent strategy for introducing the fluorine atom onto the aromatic ring at the 4' position involves nucleophilic aromatic substitution (SNAr). acs.orgcapes.gov.brnih.gov This method typically utilizes a precursor with a leaving group, such as a nitro group, at the 4' position of the benzoyl moiety. acs.orgcapes.gov.brnih.gov Fluoride, often in its radioactive form ([18F]fluoride), acts as the nucleophile, displacing the leaving group under appropriate reaction conditions. acs.orgcapes.gov.brnih.gov SNAr reactions on aromatic rings are generally favored when electron-withdrawing groups, like the nitro group in 4'-nitrococaine, are present to stabilize the intermediate Meisenheimer complex. total-synthesis.combyjus.com
Derivatization Pathways from Related Cocaine Metabolites
While direct synthesis from cocaine metabolites for this compound is not explicitly detailed in the search results, the synthesis of other labeled cocaine analogues has involved derivatization of metabolites like benzoylecgonine (B1201016) (BE) and norcocaine (B1214116) (NC). acs.orgcapes.gov.brnih.gov For instance, [O-methyl-¹¹CH₃]cocaine was prepared by methylation of the sodium salt of BE. acs.orgcapes.gov.brnih.gov This suggests that synthetic strategies for this compound could potentially involve the modification of fluorinated benzoylecgonine derivatives, although specific pathways were not found in the provided information.
Stereochemical Considerations in Synthesis
The synthesis of tropane derivatives like this compound requires careful control of stereochemistry due to the presence of multiple chiral centers in the tropane ring. Cocaine itself has four asymmetric carbon atoms, leading to the possibility of multiple stereoisomers. wikipedia.org The natural isomerism of cocaine is known to be unstable and prone to epimerization under certain conditions. wikipedia.org Therefore, any synthetic route aiming to produce stereochemically pure this compound must employ stereoselective reactions or include steps for the separation of isomers. While the provided information highlights the importance of chirality in pharmaceutical preparations, specific details on the stereochemical control in this compound synthesis were not extensively described. solubilityofthings.com
Radiosynthesis of Labeled this compound for Research Probes
Radiolabeled analogues of this compound, particularly with carbon-11 (B1219553) and fluorine-18 (B77423), have been synthesized for use as radioligands in Positron Emission Tomography (PET) to study neurotransmitter transporters. acs.orgcapes.gov.brnih.gov
Carbon-11 Labeled Analogues
Radiosynthesis with carbon-11 ([¹¹C]) involves incorporating this short-lived radionuclide into the target molecule. acs.org [¹¹C]Carbon monoxide and [¹¹C]methyl iodide are common precursors for ¹¹C labeling. acs.orgnih.gov While the synthesis of 4'-[N-methyl-¹¹CH₃]fluorococaine has been reported, the specific method involves labeling the N-methyl group, not the 4'-fluorobenzoyl moiety. acs.orgcapes.gov.brnih.gov This was achieved by N-methylation of the corresponding free base using [¹¹C]CH₃I in the case of a related compound, [¹¹C]WIN 35,428. google.com
Fluorine-18 Labeled Analogues
Radiosynthesis with fluorine-18 ([¹⁸F]) is particularly relevant for this compound as the fluorine atom is part of the target structure. acs.orgcapes.gov.brnih.gov A reported method for the preparation of 4'-[¹⁸F]fluorococaine involves nucleophilic aromatic substitution using [¹⁸F]fluoride and 4'-nitrococaine as a precursor. acs.orgcapes.gov.brnih.govgoogle.com This method yielded 4'-[¹⁸F]fluorococaine, which was then used in comparative studies with other labeled cocaine derivatives. acs.orgcapes.gov.brnih.gov The efficiency of ¹⁸F incorporation via nucleophilic substitution can be influenced by the nature of the leaving group and reaction conditions. total-synthesis.comlboro.ac.uk
Precursor Development for Radiochemical Synthesis
The radiochemical synthesis of this compound, particularly using the positron-emitting isotope fluorine-18 ([¹⁸F]), necessitates the development and utilization of specific precursors. [¹⁸F]Fluoride is a widely used radionuclide in Positron Emission Tomography (PET) due to its favorable half-life of 109.8 minutes and low β⁺ energy, which allows for high-resolution imaging. The incorporation of [¹⁸F] into organic molecules for radiopharmaceutical production is commonly achieved through nucleophilic or electrophilic fluorination reactions. researchgate.netutupub.fi
For the synthesis of [¹⁸F]this compound, nucleophilic aromatic substitution (SNAr) has been reported as a method. This approach typically involves the reaction of [¹⁸F]fluoride with a precursor containing a suitable leaving group on the aromatic ring at the 4' position. One reported method for the synthesis of 4'-[¹⁸F]fluorococaine involved nucleophilic aromatic substitution using [¹⁸F]fluoride and 4'-nitrococaine as the precursor. google.com The nitro group serves as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack by [¹⁸F]fluoride.
The efficiency of radiolabeling reactions, including those for cocaine analogs, is significantly influenced by the precursor structure and reaction conditions. Factors such as the nature of the leaving group, the solvent, the presence of catalysts or phase transfer agents (like Kryptofix 2.2.2), and temperature play crucial roles in radiochemical yield and purity. researchgate.netnih.gov While specific detailed research findings on the optimization of 4'-nitrococaine as a precursor for [¹⁸F]this compound synthesis in terms of varying reaction parameters were not extensively detailed in the search results, the general principles of nucleophilic aromatic radiofluorination apply. researchgate.netnih.gov
Another strategy in developing precursors for radiochemical synthesis involves utilizing organometallic intermediates. For instance, fluorodemercuration of mercurio derivatives has been employed in the synthesis of other [¹⁸F]-labeled aromatic compounds, such as 4-[¹⁸F]fluoro-L-m-tyrosine. nih.gov While this specific method's application to this compound precursors was not found, it represents an alternative approach to introducing fluorine-18 onto an aromatic ring.
The development of precursors for radiochemical synthesis aims to achieve high radiochemical yields and high specific activity. High specific activity is particularly important for imaging studies targeting receptors or transporters, where the amount of injected mass must be minimized. researchgate.net Precursors designed for rapid and efficient incorporation of the short-lived radionuclide are essential for the practical production of radiopharmaceuticals.
Research into radiolabeling strategies for cocaine analogs has also explored O-[¹⁸F]fluoroalkylation of carboxylic acid salts. Although this method was reported for the synthesis of other fluorinated cocaine congeners involving a fluoroethyl group, it highlights the exploration of different positions and methods for introducing fluorine-18 into the cocaine scaffold or its analogs. nih.gov
The table below summarizes some general aspects of precursor types and radiolabeling methods relevant to the synthesis of [¹⁸F]-labeled aromatic compounds, which would include approaches applicable to this compound.
| Precursor Type | Radiolabeling Method | Key Features | Relevance to Aromatic Fluorination |
| Activated Aromatic Rings (e.g., bearing nitro group) | Nucleophilic Aromatic Substitution (SNAr) | Requires electron-withdrawing groups; uses [¹⁸F]fluoride. | Directly applicable |
| Organometallic Derivatives | Electrophilic or Nucleophilic Fluorination | Examples include organomercury or organotin compounds; reaction with [¹⁸F]F₂ or [¹⁸F]fluoride. | Potential alternative route |
| Quaternary Ammonium Salts | Nucleophilic Substitution | Can be used for activating positions for [¹⁸F]fluoride attack. | Applicable in some cases |
Precursor development is an ongoing area of research in radiochemistry, focusing on improving radiochemical yields, reducing synthesis time, and enabling the production of radiotracers with high specific activity and purity for PET imaging applications. The choice of precursor and synthetic route for this compound is dictated by the need for efficient and specific incorporation of fluorine-18 at the 4' position of the benzoyl moiety.
Analytical Chemistry and Detection in Research Matrices
Chromatographic Techniques for Identification and Quantification
Chromatography is the cornerstone for the analysis of 4'-Fluorococaine (B1211036). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques, each offering distinct advantages for its identification and measurement. ojp.gov
HPLC is a versatile technique for analyzing cocaine and its metabolites. In some methods, this compound is not the primary target but is synthesized as a derivative to enable the detection of other related compounds. For instance, the cocaine metabolite ecgonine (B8798807) methyl ester (EME), which lacks a UV chromophore, can be derivatized to this compound (p-fluorococaine) using 4-fluorobenzoyl chloride. oup.com This process allows for sensitive detection using a UV detector. An improved HPLC assay for cocaine and its metabolites utilizes this derivatization step, followed by chromatography on a dual-column system (e.g., C8 and cyanopropyl columns) with a mobile phase of acetonitrile, water, and trifluoroacetic acid. oup.com This method demonstrates the utility of converting a non-chromophoric analyte into a detectable derivative like this compound.
Gas Chromatography (GC), often paired with a mass spectrometer (MS) or a Flame Ionization Detector (FID), is a robust method for the analysis of this compound. GC-MS provides high specificity for identification through the unique mass spectrum of the compound. The identity of this compound reference materials is routinely confirmed by techniques including GC-MS. industry.gov.au
Analytical reports for this compound reference material detail specific GC-MS methods. policija.si A common approach involves an Agilent GC system with the method's retention time locked to a standard like tetracosane. policija.si The mass spectrometer operates under electron ionization (EI) at 70 eV, scanning a mass-to-charge (m/z) range from 40 or 50 to 550 amu. policija.si The resulting mass spectrum shows characteristic fragmentation patterns that are used for identification. policija.sinih.gov
Table 1: Example GC-MS Parameters for this compound Analysis policija.si
| Parameter | Value |
|---|---|
| GC System | Agilent |
| Column | HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Injector Temp. | 280 °C |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 170°C (1 min), then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 2.8 min) |
| MSD Source | Electron Ionization (EI) at 70 eV |
| Transfer Line Temp. | 235°C |
| MS Source Temp. | 280°C |
| MS Quad Temp. | 180°C |
| Scan Range | 50-550 amu |
Table 2: Key Mass Spectrometry Peaks for this compound from NIST Library nih.gov
| Parameter | Value |
|---|---|
| NIST Number | 379974 |
| Library | Main |
| m/z Top Peak | 82 |
| m/z 2nd Highest | 182 |
| m/z 3rd Highest | 94 |
Furthermore, GC-FID is employed to assess the purity of this compound reference materials by quantifying organic impurities. industry.gov.au
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the detection of drugs in biological matrices. researchgate.netcumhuriyet.edu.tr While specific, detailed LC-MS/MS methods for this compound are not extensively published, the methodology is widely applied to its parent compound, cocaine, and other analogues. researchgate.netcumhuriyet.edu.tr These methods can be readily adapted for this compound. The technique is particularly valuable for its ability to detect substances at very low concentrations (pg/mg). researchgate.net
LC-MS/MS analysis typically involves a liquid chromatography system for separation, followed by a triple quadrupole mass spectrometer. nih.gov The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions. nih.gov This makes LC-MS/MS an ideal, albeit less commonly documented, platform for the trace-level quantification of this compound in complex research samples like biological fluids. nih.govresearchgate.net
Gas Chromatography (GC) Coupled with Detection Systems
Application of this compound as an Analytical Standard
Beyond being an analyte, this compound plays a crucial role as an analytical standard in forensic chemistry. It is used both as an internal standard to improve quantitative precision and as a certified reference material for validating analytical methods. industry.gov.auscielo.br
An internal standard (ISTD) is essential for correcting the variability inherent in analytical procedures. This compound (p-fluorococaine) is utilized as an ISTD in methods developed for the quantitative analysis of cocaine's minor alkaloids. scielo.br For example, the Chromatographic Impurity Signature Profile Analysis (CISPA) method, employed by the Drug Enforcement Administration (DEA), uses a synthesized p-fluorococaine internal standard to enhance the precision of GC-FID quantification of impurities like tropacocaine and cinnamoylcocaines. scielo.br Its structural and chemical similarity to the target analytes makes it an ideal ISTD, ensuring that it behaves similarly during extraction, derivatization, and injection, thus providing reliable quantification.
This compound is available as a certified or analytical reference material from various suppliers. industry.gov.auzeptometrix.com These materials are of a known, high purity and are used to ensure the accuracy and reliability of analytical methods. industry.gov.ausigmaaldrich.com The characterization of these reference materials involves a comprehensive range of spectroscopic and chromatographic techniques, including NMR, IR, MS, and GC-FID, to confirm identity and establish purity. industry.gov.au As a reference material, this compound is used for qualitative analysis, method development, and system suitability testing. industry.gov.au Although some reference materials are not intended for use as calibrators for quantitative analysis, their certified status makes them essential for validating the performance of analytical procedures used in forensic and research laboratories. industry.gov.au
Molecular Pharmacology and Receptor Interactions Preclinical/in Vitro
Monoamine Transporter Binding and Inhibition Profiles
4'-Fluorococaine (B1211036) interacts with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), albeit with a different profile compared to cocaine wikipedia.org. These interactions are crucial in understanding its pharmacological effects.
Dopamine Transporter (DAT) Affinity and Efficacy
In vitro studies using rat brain membranes have indicated that this compound is equipotent to cocaine at the dopamine reuptake site capes.gov.bracs.orgnih.gov. This suggests a similar binding affinity for the DAT in these experimental conditions. However, some sources suggest that the para-fluoro group might diminish DAT binding affinity compared to cocaine's methyl ester . Research on related compounds, such as 4'-iodococaine (B1206927), which also has a halogen substitution at the 4' position, has shown a 10-fold reduction in DAT binding potency compared to cocaine . The efficacy of this compound as a DAT inhibitor contributes to its stimulant properties, although these effects may be less potent than those of cocaine in certain contexts .
Serotonin Transporter (SERT) Affinity and Efficacy
A notable difference in the pharmacological profile of this compound compared to cocaine lies in its interaction with the serotonin transporter (SERT). In vitro assays with rat brain membranes have demonstrated that this compound is significantly more potent than cocaine at the 5-hydroxytryptamine reuptake site, showing approximately 100 times greater potency capes.gov.bracs.orgnih.gov. This strong affinity for the SERT suggests that this compound significantly inhibits serotonin reuptake, which could contribute to a distinct pharmacological profile compared to cocaine wikipedia.org.
Norepinephrine Transporter (NET) Affinity and Efficacy
Based on available in vitro data, a summary of the relative affinities of this compound for monoamine transporters compared to cocaine can be presented:
| Transporter | Relative Affinity (vs. Cocaine) | Source |
| DAT | Equipotent to slightly lower | capes.gov.bracs.orgnih.gov |
| SERT | ~100 times more potent | capes.gov.bracs.orgnih.gov |
| NET | Similar | bluelight.org |
Enzyme Interactions and Metabolic Stability (In Vitro/Animal Models)
The metabolism of this compound involves interactions with enzymes, particularly esterases like plasma butyrylcholinesterase, and undergoes ester hydrolysis pathways lookchem.comchemicalbook.com.
Plasma Butyrylcholinesterase Substrate and Inhibitor Properties
This compound has been identified as both a substrate and an inhibitor for plasma butyrylcholinesterase (BChE) lookchem.comchemicalbook.comlookchem.com. Butyrylcholinesterase is an enzyme involved in the metabolism of various compounds, including some drugs and neurotransmitters lookchem.comrsc.org. Its interaction with this compound plays a role in the compound's metabolic fate.
Ester Hydrolysis Pathways
Similar to cocaine, this compound is expected to undergo metabolism through the cleavage of its ester groups via hydrolysis capes.gov.brhandwiki.org. Cocaine is primarily metabolized by the hydrolysis of its two ester groups, yielding benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester, and also by N-demethylation to form norcocaine (B1214116) capes.gov.br. Given the structural similarity, this compound is likely metabolized through analogous ester hydrolysis pathways, although the fluorine substitution may influence the rate or extent of these reactions lookchem.com. Studies on drug metabolism often utilize related compounds like this compound to investigate how structural modifications affect metabolic profiles lookchem.com.
Influence of Fluorine on Metabolic Fate
The introduction of a fluorine atom into organic molecules can impact their metabolic stability. In the case of this compound, the electron-withdrawing nature of the fluorine group on the benzoyloxy moiety is suggested to reduce electron density, potentially accelerating hydrolysis. However, this modification may also contribute to stabilization against oxidative degradation berlusconimarket.com. Compared to non-fluorinated analogues, fluorinated tropanes generally exhibit improved metabolic stability . Studies using radiolabeled 4'-[¹⁸F]fluorococaine in baboons have provided insights into its metabolic pathways, indicating that its metabolic pattern differs from that of cocaine labeled at different positions nih.gov.
Comparative Pharmacological Spectrum with Cocaine and Analogues
The pharmacological profile of this compound shows notable differences when compared to cocaine and other related analogues, particularly in its potency and selectivity for monoamine transporters chemicalroute.comwikipedia.org.
In vitro assays using rat brain membranes have demonstrated that this compound and cocaine exhibit similar potency as inhibitors of dopamine reuptake nih.govacs.org. However, a key distinction lies in their effects on the serotonin transporter. This compound has been found to be significantly more potent than cocaine as a serotonin reuptake inhibitor, with some studies indicating a potency approximately 100 times greater than that of cocaine at the SERT chemicalroute.comnih.govacs.orgcapes.gov.br. While this compound also shows affinity for NET reuptake sites, its potency at these sites is reported to be similar to that of cocaine bluelight.org.
The differential potency at DAT and SERT results in an altered pharmacological profile compared to cocaine chemicalroute.comwikipedia.org. This makes this compound a valuable tool for researchers studying the specific roles of monoamine transporters in the effects of cocaine and its derivatives berlusconimarket.com.
Data on the in vitro potency (IC₅₀ or Kᵢ values) at monoamine transporters for this compound and cocaine from various studies can be summarized in tables to highlight these differences.
| Compound | Target Transporter | In vitro Potency (e.g., Kᵢ or IC₅₀) | Notes | Source |
| This compound | DAT | Similar to Cocaine | Based on rat brain membrane assays | nih.govacs.org |
| Cocaine | DAT | - | - | nih.govacs.org |
| This compound | SERT | ~100x more potent than Cocaine | Based on rat brainstem assays | chemicalroute.comnih.govacs.orgcapes.gov.br |
| Cocaine | SERT | - | - | chemicalroute.comnih.govacs.orgcapes.gov.br |
| This compound | NET | Similar affinity to Cocaine | Based on in vitro competition experiments | bluelight.org |
| Cocaine | NET | Similar affinity to this compound | Based on in vitro competition experiments | bluelight.org |
Ligand binding studies provide detailed information about the interaction between a compound and its target receptor or transporter. Research involving this compound has utilized techniques such as in vitro competition experiments and positron emission tomography (PET) with radiolabeled variants to investigate its binding dynamics at monoamine transporters berlusconimarket.comnih.govbluelight.org.
In vitro competition experiments have supported the observation that this compound has similar affinities to cocaine for dopamine reuptake sites bluelight.org. However, its significantly higher potency at the serotonin reuptake site in rat brainstem, approximately 100 times that of cocaine, indicates a stronger binding interaction with SERT bluelight.org.
Studies comparing radiolabeled 4'-[¹⁸F]fluorococaine and [¹¹C]cocaine in baboons using PET have shown nearly identical brain uptake kinetics despite the higher SERT affinity of this compound berlusconimarket.comnih.gov. This suggests that DAT binding may dominate the in vivo imaging signal in certain brain regions like the striatum, potentially masking the contribution of SERT binding berlusconimarket.com.
The binding pocket for cocaine-like compounds at monoamine transporters, including the lipophilic site analogous to the benzene (B151609) ring, is approximately 9 Å in length wikipedia.org. Structural differences between this compound and other analogues, such as 4-fluorotropacocaine (B1149704) (which differs in the position of the fluorobenzoyl group and lacks the benzoyl ester linkage), can alter transporter interactions and binding orientations berlusconimarket.com. The smaller size of the fluorine halogen compared to larger halogens like iodine in analogues such as 4'-iodococaine may contribute to higher DAT affinity .
While detailed molecular dynamics simulations specifically for this compound were not extensively found in the search results, studies on the binding of other ligands like the cocaine analogue CFT (a 4'-fluorophenyltropane derivative) to DAT have provided insights into the interactions with residues within the binding site, including a potential interaction between the fluorine atom of CFT and a nitrogen residue (Asn157) in the transporter nih.gov. Such studies highlight the importance of specific atomic interactions in determining binding affinity and selectivity.
| Compound | Transporter | Binding Affinity Notes | Relevant Findings | Source |
| This compound | DAT | Similar affinity to Cocaine in vitro competition experiments. bluelight.org | PET studies show nearly identical brain uptake kinetics to [¹¹C]cocaine despite higher SERT affinity. berlusconimarket.comnih.gov | berlusconimarket.comnih.govbluelight.org |
| Cocaine | DAT | Similar affinity to this compound in vitro competition experiments. bluelight.org | - | bluelight.org |
| This compound | SERT | ~100x higher affinity than Cocaine in rat brainstem in vitro competition experiments. bluelight.org | Higher potency at SERT is a key differentiator from cocaine. chemicalroute.comnih.govacs.orgcapes.gov.br | chemicalroute.comnih.govacs.orgcapes.gov.brbluelight.org |
| Cocaine | SERT | - | - | chemicalroute.comnih.govacs.orgcapes.gov.br |
| This compound | NET | Similar affinity to Cocaine in vitro competition experiments. bluelight.org | - | bluelight.org |
| Cocaine | NET | Similar affinity to this compound in vitro competition experiments. bluelight.org | - | bluelight.org |
Note: Specific numerical values for binding affinities (e.g., Kᵢ) were not consistently available across all sources for direct comparison in this format. The table summarizes the relative affinities and key findings.
Neurobiological Investigations Preclinical/animal Models
Neurochemical Effects and Mechanisms of Action
Research into 4'-Fluorococaine (B1211036) has primarily focused on its interaction with the monoamine transporters responsible for the reuptake of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) nih.govacs.orgcapes.gov.br.
Modulation of Neurotransmitter Systems
In vitro assays using rat brain membranes have provided key insights into the potency of this compound at monoamine reuptake sites. These studies indicate that this compound is equipotent to cocaine at the dopamine reuptake site nih.govacs.orgcapes.gov.br. However, a notable difference lies in its potency at the serotonin reuptake site, where this compound has been shown to be approximately 100 times more potent than cocaine nih.govacs.orgcapes.gov.br. Studies also suggest similar affinities for norepinephrine reuptake sites compared to cocaine bluelight.org. This differential potency at SERT is a significant factor in the altered pharmacological profile of this compound wikipedia.org.
The interaction with these transporters leads to increased extracellular concentrations of the respective neurotransmitters, thereby modulating neurotransmission cpn.or.krnih.gov.
Here is a summary of the relative in vitro potencies of this compound compared to cocaine:
| Transporter | Relative Potency (this compound vs. Cocaine) | Reference |
| Dopamine Transporter (DAT) | Equipotent | nih.govacs.orgcapes.gov.br |
| Serotonin Transporter (SERT) | Approximately 100 times more potent | nih.govacs.orgcapes.gov.br |
| Norepinephrine Transporter (NET) | Similar affinity | bluelight.org |
Synaptic Plasticity and Neuronal Signaling
While extensive research has explored the impact of cocaine and other psychostimulants on synaptic plasticity and neuronal signaling, particularly within the mesolimbic dopamine system and areas like the nucleus accumbens and ventral tegmental area, specific detailed findings on the effects of this compound on these processes are less extensively documented in the provided search results nih.govnih.govbyu.edu. General mechanisms by which psychostimulants like cocaine influence synaptic plasticity involve alterations in neurotransmitter release probability and changes in the ratio of AMPA to NMDA receptor-mediated currents nih.govbyu.edu. The potent activity of this compound at the SERT, in addition to its DAT interaction, suggests potential for unique modulation of neuronal signaling pathways compared to cocaine, which warrants further investigation.
Preclinical Behavioral Pharmacology
Animal studies are crucial for understanding the behavioral effects of psychoactive compounds. Preclinical behavioral pharmacology of this compound has included investigations into its discriminative stimulus properties and effects on locomotor activity.
Discriminative Stimulus Properties
Discriminative stimulus paradigms in animals, typically rats, are used to assess the subjective effects of drugs and their similarity to known substances nih.govnih.gov. In studies comparing cocaine analogs, compounds that fully substitute for cocaine's discriminative stimulus are generally considered to share similar subjective effects en-academic.com. While the provided search results mention that this compound is a cocaine analog and list it among compounds studied for discriminative stimulus properties, detailed data specifically on this compound's substitution for cocaine's discriminative stimulus were not prominently found teknokrat.ac.id. However, the altered transporter binding profile, particularly the high SERT affinity, suggests that its discriminative stimulus profile may differ from that of cocaine wikipedia.org.
Locomotor Activity Modulation
Modulation of locomotor activity is a common behavioral measure in preclinical psychopharmacology. Psychostimulants like cocaine typically increase locomotor activity in rodents nih.goven-academic.com. While some fluorinated tropane (B1204802) derivatives have shown altered effects on locomotor activity compared to cocaine, specific detailed findings on how this compound modulates locomotor activity in animal models were not extensively provided in the search results nih.govnih.gov. One source generally mentions that this compound has a significantly altered pharmacological profile in animal studies compared to cocaine, which could imply differences in locomotor effects wikipedia.org. Another mentions that a different 4'-substituted phenyltropane derivative with lower DAT affinity showed reduced locomotor stimulation compared to cocaine .
In Vivo Imaging Studies Utilizing Radiolabeled this compound
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging techniques using radiolabeled ligands are valuable tools for studying the distribution and binding of compounds to neurotransmitter transporters in living subjects nih.govacs.org. Radiolabeled versions of this compound, specifically 4'-[¹⁸F]fluorococaine and 4'-[¹¹C]fluorococaine, have been utilized in PET studies, particularly in baboons nih.govacs.orgcapes.gov.br.
These studies aimed to investigate the binding of fluorococaine to brain sites and to assess the contribution of radiolabeled metabolites to PET images nih.govcapes.gov.br. Comparisons between PET data obtained with radiolabeled cocaine and radiolabeled this compound have been conducted nih.govacs.orgcapes.gov.br. Notably, one study reported nearly identical brain PET data when comparing 4'-[N-methyl-¹¹CH₃]fluorococaine and 4'-[¹⁸F]fluorococaine with [N-methyl-¹¹CH₃]cocaine in baboons nih.govcapes.gov.br. This finding, despite the significantly higher in vitro affinity of this compound for the serotonin transporter, suggested that labeled metabolites or binding to serotonin reuptake sites did not significantly affect the PET images obtained with [N-methyl-¹¹CH₃]cocaine in these studies nih.govacs.orgcapes.gov.brsnmjournals.org.
Positron Emission Tomography (PET) Applications in Animal Brains
PET imaging has been applied in animal models, such as baboons, to study the brain uptake and kinetics of radiolabeled this compound. Studies comparing radiolabeled this compound (e.g., 4'-[¹⁸F]fluorococaine and 4'-[N-methyl-¹¹CH₃]fluorococaine) with radiolabeled cocaine ([N-methyl-¹¹CH₃]cocaine) have shown nearly identical brain PET data. acs.orgnih.gov This suggests similar distribution patterns in the brain despite differences in their in vitro binding profiles.
Quantification of Transporter Occupancy
Research indicates that this compound exhibits different potencies at monoamine transporters compared to cocaine. In vitro assays using rat brain membranes have demonstrated that while cocaine and this compound are equipotent at the dopamine reuptake site, this compound is significantly more potent (approximately 100 times) at the 5-hydroxytryptamine (serotonin) reuptake site. acs.orgnih.gov Despite this higher in vitro affinity for the serotonin transporter (SERT), PET studies in baboons comparing [¹¹C]cocaine and 4'-[¹⁸F]fluorococaine showed almost identical striatal kinetics. snmjournals.org This observation suggests that dopamine transporter (DAT) binding may dominate in vivo PET images in regions like the striatum, potentially masking the contribution of SERT binding. berlusconimarket.comsnmjournals.org
Data on the in vitro binding affinities of cocaine and this compound to dopamine and serotonin transporters highlight their differing selectivity:
| Compound | Target | Potency (Relative to Cocaine DAT) | Reference |
| Cocaine | Dopamine Transporter (DAT) | 1x | acs.orgnih.gov |
| This compound | Dopamine Transporter (DAT) | ~1x | acs.orgnih.gov |
| Cocaine | Serotonin Transporter (SERT) | Lower | acs.orgnih.gov |
| This compound | Serotonin Transporter (SERT) | ~100x Higher | acs.orgnih.gov |
Structure Activity Relationship Sar of Fluorinated Cocaine Analogues
Impact of 4'-Fluorine Substitution on Pharmacological Activity
The substitution of a hydrogen atom with a fluorine atom at the 4'-position of the benzoyloxy group of cocaine results in significant changes in the compound's pharmacological properties. wikipedia.orgnih.gov
Effects on Transporter Selectivity and Potency
The introduction of a fluorine atom at the 4' position of the phenyl ring in tropane (B1204802) derivatives has been a strategy to enhance metabolic stability. However, in the case of 3-(p-Fluorobenzoyloxy)tropane, this modification diminishes its binding affinity for the dopamine (B1211576) transporter when compared to cocaine's methyl ester.
Below is a data table summarizing the in vitro binding affinities of Cocaine and 4'-Fluorococaine (B1211036) for the dopamine and serotonin (B10506) transporters.
| Compound | Dopamine Transporter (DAT) Affinity (Ki, nM) | Serotonin Transporter (SERT) Affinity (Ki, nM) |
| Cocaine | Similar to this compound | ~100-fold less potent than this compound |
| This compound | Similar to Cocaine | ~100-fold more potent than Cocaine |
Comparative SAR Analysis with Other Tropane Derivatives
To understand the unique properties of this compound, it is useful to compare it with other related halogenated and tropane derivatives.
Analysis of Related Halogenated Analogues
The position and nature of halogen substitution on the phenyl ring of tropane-based dopamine uptake inhibitors significantly influence their affinity and selectivity for monoamine transporters. For instance, in a series of benztropine (B127874) analogs, small halogens at the 4'-position generally resulted in high-affinity analogs for the dopamine transporter. nih.gov Many of these halogenated benztropine analogues displayed superior DAT binding affinities compared to both benztropine and cocaine. nih.gov
In contrast, for another class of compounds, modafinil (B37608) analogues, para-halogen substitution on the aryl rings showed a different trend, with DAT binding affinity typically increasing in the order of H ≤ F < Cl < Br. nih.gov This highlights that the impact of halogenation is highly dependent on the core molecular scaffold.
Studies on halogenated cathinone (B1664624) derivatives have also shown that the position of the halogen (meta vs. para) influences DAT selectivity. Meta-substituted cathinones tended to be more DAT selective than their para-analogs. mdpi.com
Structural Determinants for Monoamine Transporter Ligand Development
The development of ligands for monoamine transporters is a complex field where subtle structural modifications can lead to significant changes in pharmacological activity. Structure-activity relationship (SAR) studies on cocaine and its analogs have been instrumental in identifying the structural requirements for potency and selectivity at the DAT. nih.gov
For tropane derivatives, the stereochemistry is critical for activity. Modifications at various positions on the tropane ring, such as the 2- and 3-positions, have been extensively explored to develop compounds with desired pharmacological profiles, including potential therapeutic agents. nih.govmdma.ch For instance, the development of benztropine analogues has led to potent and selective probes for the dopamine transporter with distinct pharmacological profiles from cocaine. acs.org
The design of novel molecular scaffolds that mimic the pharmacophore of tropane derivatives while having different physicochemical properties is an active area of research. uno.edu For example, the synthesis of 4-aryl-4-arylmethoxypiperidine analogues was inspired by the structure of tropane-based monoamine transporter ligands. uno.edu
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of compounds like this compound. chapman.edunih.gov These methods allow researchers to predict the binding conformations and interactions of ligands with their protein targets, such as the monoamine transporters. nih.gov
Techniques like Comparative Molecular Field Analysis (CoMFA) have been used to study piperidine (B6355638) analogues of cocaine at the dopamine transporter, helping to explore the binding mode of different substituents. acs.org Molecular docking simulations can be employed to predict how a molecule like this compound fits into the binding pocket of the dopamine and serotonin transporters, providing insights into the molecular basis for its observed potency and selectivity. nih.gov
While crystallographic imaging of the dopamine transporter has been challenging, computational models based on homologous proteins have provided a clearer picture of inhibitor binding. nih.govbluelight.org These in silico approaches, in conjunction with experimental data, are invaluable for the rational design of new monoamine transporter ligands with specific pharmacological properties. nih.gov
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are computational methods used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. mdpi.comyoutube.comschrodinger.com These simulations have been instrumental in understanding how this compound and related analogues interact with the binding sites of the dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. uni-mainz.denih.gov
Molecular models, often constructed based on the high-resolution crystal structure of a bacterial homolog like the leucine (B10760876) transporter (LeuT), suggest that cocaine and its analogues bind in a pocket located between transmembrane segments 1, 3, 6, and 8 of the DAT. nih.gov This binding site is thought to overlap with the site for the natural substrate, dopamine. nih.gov
For fluorinated analogues, docking studies explore how the fluorine substitution on the benzoyloxy phenyl ring influences binding affinity and selectivity. The para-fluoro substitution in this compound, for instance, alters the electronic properties of the phenyl ring, which can affect interactions with key amino acid residues in the transporter binding pocket. While specific docking score data for this compound is not extensively published in comparative tables, the principles of these simulations involve calculating the binding energy of the ligand-receptor complex. nih.gov The goal is to identify poses that minimize this energy, indicating a more stable interaction.
Studies on related fluorinated phenyltropane analogues, such as CFT (WIN 35,428), have validated these models through mutagenesis, identifying critical residues like Asp79 and Tyr156 in the DAT as crucial for binding. nih.govcpn.or.kr Computational docking of various cocaine analogues into DAT homology models helps rationalize their observed binding affinities. researchgate.net For example, the introduction of fluorine can influence electrostatic and hydrophobic interactions within the binding site, thereby modulating the ligand's potency and selectivity for DAT over SERT and NET.
| Compound/Analogue | Transporter Target | Key Interacting Residues (Predicted) | Predicted Effect of Fluorination |
| Cocaine | DAT | Asp79, Tyr156, and others within the binding pocket. nih.govcpn.or.kr | Baseline for comparison. |
| This compound | DAT, SERT | Similar to cocaine, with altered electrostatic potential at the phenyl ring. | Alters electronic properties, potentially increasing SERT affinity relative to DAT. wikipedia.org |
| CFT (WIN 35,428) | DAT | Asp79, Tyr156. nih.govcpn.or.kr | Enhances binding affinity for DAT compared to cocaine. |
| 3α-(Diphenylmethoxy)tropane Analogs (4',4"-difluoro) | DAT | Within the DAT binding pocket. | The di-fluoro substitution results in high affinity for DAT. |
This table is illustrative, based on findings from related compounds, as specific comparative docking scores for this compound are not consistently available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For cocaine analogues, QSAR studies are used to correlate physicochemical properties with their potency as monoamine transporter inhibitors. researchgate.netacs.org
The development of robust QSAR models relies on high-quality pharmacological data from a diverse set of ligands. researchgate.netnih.gov These models can help predict the binding affinity of novel compounds and guide the design of new analogues with desired properties, such as increased selectivity for DAT. researchgate.net
In the context of fluorinated cocaine analogues, QSAR models would incorporate descriptors that account for the effects of the fluorine substituent. These descriptors can be categorized as:
Electronic: Parameters like Hammett constants, which quantify the electron-withdrawing or -donating ability of the substituent. The fluorine at the 4'-position is electron-withdrawing, which can influence binding.
Steric: Descriptors such as molar refractivity or Taft steric parameters, which relate to the size and shape of the substituent.
Hydrophobic: Parameters like the partition coefficient (logP), which describes a molecule's lipophilicity. Fluorination often increases lipophilicity, which can affect brain penetration and binding.
While a specific, detailed QSAR model exclusively for this compound is not prominently published, the general principles have been applied to broader sets of cocaine and phenyltropane analogues. researchgate.netnih.gov For example, a 3D-QSAR model known as Comparative Molecular Similarity Index Analysis (CoMSIA) has been used to correlate the structural properties of cocaine analogues with their binding affinities. nih.gov Such studies have revealed that both the stereochemistry of the tropane ring and the nature of the substituent on the phenyl ring are critical for high-affinity binding to the DAT. wikipedia.org
Research on various phenyltropane derivatives has shown that small halogen substituents, like fluorine or chlorine, in the para-position of the phenyl ring generally result in high-affinity analogues for the DAT. researchgate.net The resulting QSAR models can be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of candidates with the highest predicted potency and selectivity. mdpi.com
| QSAR Descriptor Category | Physicochemical Property Influenced by 4'-Fluorine | Potential Impact on Transporter Binding |
| Electronic | Electron density of the benzoyloxy phenyl ring. | Modulates electrostatic interactions with polar residues in the binding site. |
| Steric | Size and shape of the benzoyloxy group. | Influences the fit of the ligand into the binding pocket. |
| Hydrophobic (Lipophilicity) | Overall lipophilicity of the molecule. | Affects membrane permeability and hydrophobic interactions within the binding site. |
Applications in Pharmaceutical and Neuroscience Research
Development of Pharmacological Probes
4'-Fluorococaine (B1211036) has been utilized in the development of pharmacological probes to investigate specific biological targets.
Tools for Investigating Monoamine Transporter Function
Research indicates that this compound interacts with monoamine transporters, which are proteins responsible for regulating the extracellular concentrations of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). wikipedia.org Studies using in vitro assays with rat brain membranes have shown that while cocaine and this compound are equipotent at the dopamine reuptake site, this compound is significantly more potent, approximately 100 times stronger, at the serotonin reuptake site. nih.govacs.org This differential potency makes this compound a useful probe for distinguishing the roles of dopamine and serotonin transporters in various biological processes. nih.govacs.org
Probes for Enzyme Activity Studies
This compound is employed in pharmaceutical research as a substrate and inhibitor for plasma butyrylcholinesterase. lookchem.com This enzyme plays a role in the metabolism of various drugs and neurotransmitters. lookchem.com Its application in this area helps researchers understand the function of butyrylcholinesterase and can contribute to the development of new drugs that target this enzyme. lookchem.com
Contributions to Understanding Neurotransmitter Reuptake Mechanisms
The distinct pharmacological profile of this compound, particularly its potent activity at the serotonin transporter compared to the dopamine transporter, contributes to the understanding of neurotransmitter reuptake mechanisms. nih.govacs.org By comparing the effects of this compound with those of cocaine and other analogues, researchers can gain insights into how structural modifications influence the interaction with specific transporters and the subsequent impact on neurotransmitter levels in the synapse. dbpedia.orgnih.govacs.org This research is crucial for elucidating the complex mechanisms underlying neurotransmitter signaling and the actions of psychostimulant drugs.
Utility in Drug Metabolism Research
As a related compound of cocaine, this compound is valuable in drug metabolism studies. lookchem.com It is utilized to investigate how structural modifications affect the metabolic pathways and pharmacological properties of cocaine and its derivatives. lookchem.com This type of research can inform the development of new medications with improved metabolic profiles, potentially leading to safer and more effective treatments. lookchem.com Studies using radiolabeled forms of cocaine and its analogues, including this compound, have been conducted to probe the extent to which metabolites contribute to imaging studies, highlighting its role in understanding metabolic fate. nih.govsemanticscholar.org
Role in the Scientific Study of Cocaine Analogue Pharmacology
This compound plays a role in the broader scientific study of cocaine analogue pharmacology. It is one among a list of synthetic analogues of cocaine that are investigated to understand the relationship between chemical structure and pharmacological activity. dbpedia.orgwikipedia.org By examining compounds like this compound, which have altered affinities for different monoamine transporters compared to cocaine, researchers can build a more comprehensive picture of how variations in molecular structure impact binding profiles and ultimately, the in vivo effects. dbpedia.orgnih.govacs.org This research contributes to the development of structure-activity relationships for this class of compounds.
Future Directions and Emerging Research Avenues
Development of Novel 4'-Fluorococaine (B1211036) Analogues
The synthesis and investigation of novel analogues of this compound represent a significant future direction. By systematically modifying the chemical structure of this compound, researchers aim to elucidate precise structure-activity relationships and potentially develop compounds with more selective or altered pharmacological properties. wikipedia.org This involves exploring variations at different positions of the tropane (B1204802) skeleton and the benzoyloxy group, similar to strategies used in the development of other cocaine analogues. wikipedia.org
Research in this area may focus on:
Modifications to the phenyl ring: Altering or adding substituents to the fluorinated phenyl ring could lead to compounds with varied affinities and efficacies at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.
Alterations to the tropane core: Modifications to the tropane ring system could influence binding, metabolism, and pharmacokinetic properties.
Variations of the ester linkage: Changing the nature of the linkage between the tropane and the substituted benzoyl group might impact metabolic stability and receptor interactions.
Studies on existing analogues, such as those with modifications on the phenyl ring or the tropane structure, have demonstrated that even subtle changes can significantly alter transporter binding profiles. wikipedia.org For example, while this compound shows similar dopamine reuptake inhibition potency to cocaine, it is a much stronger serotonin reuptake inhibitor. wikipedia.orgiiab.menih.gov This highlights the potential for designing analogues with distinct transporter selectivity.
Advanced Spectroscopic and Imaging Techniques in Characterization
Advanced spectroscopic and imaging techniques are crucial for the comprehensive characterization of this compound and its analogues. These techniques provide detailed information about the molecular structure, purity, and interactions with biological targets.
Key techniques employed and future applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural identity and purity of synthesized compounds. industry.gov.aunih.govcore.ac.uk Both 1H and 13C NMR provide detailed information about the arrangement of atoms and their chemical environment. industry.gov.aunih.govcore.ac.uk Coupling between fluorine (19F) and hydrogen (1H) or carbon (13C) can be observed, providing specific information about the fluorinated position. industry.gov.au
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in identification and the detection of impurities. industry.gov.aunih.govcore.ac.uk Techniques like electrospray ionization/ion trap mass spectrometry (ESI-MS/MS and MS3) can provide more detailed structural information through fragmentation analysis. nih.govcore.ac.uk
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule. nih.govcore.ac.uk
Chromatographic Techniques (e.g., GC-FID, HPLC-MS): Essential for assessing the purity of synthesized this compound and separating it from related impurities or metabolites. industry.gov.aunih.govcore.ac.uk HPLC-DAD can also be used for detection and purity assessment. nih.govcore.ac.uk
Positron Emission Tomography (PET): Radiolabeled forms of this compound, such as with 18F, have been used in PET studies to investigate its distribution and kinetics in the brain and to probe the extent to which labeled cocaine metabolites contribute to imaging results. nih.govacs.org Future research may involve developing novel radiolabeled analogues for PET imaging to study specific transporter binding or the impact of structural modifications on in vivo distribution. acs.org
These techniques, when used in combination, provide a powerful suite of tools for the rigorous characterization required in the development and study of this compound analogues.
Q & A
Basic: What is the chemical structure and pharmacological classification of 4'-Fluorococaine, and how does it compare to cocaine?
Answer:
this compound (C₁₇H₂₀FNO₄) is a fluorinated analogue of cocaine, classified as a tropane derivative. Its structure replaces the para-hydrogen on the benzoyl moiety of cocaine with fluorine . Pharmacologically, it acts as a dopamine transporter (DAT) ligand, similar to cocaine, but with altered pharmacokinetics due to fluorine's electronegativity. Comparative studies show its binding affinity to DAT, serotonin transporter (SERT), and norepinephrine transporter (NET) aligns with cocaine’s profile but with potential differences in metabolic stability and blood-brain barrier penetration .
Methodological Note:
- Structural Analysis: Use NMR, mass spectrometry, and X-ray crystallography to confirm fluorination and stereochemistry .
- Binding Assays: Employ radiolabeled ligands (e.g., [³H]WIN 35,428) in competitive inhibition experiments to quantify DAT/SERT/NET affinity .
Basic: What regulatory considerations apply to this compound in international research contexts?
Answer:
Regulatory status varies:
- US: Not explicitly scheduled, but may fall under the Controlled Substances Act’s "analogue provision" due to structural similarity to cocaine .
- Canada: Classified under Schedule I of the Controlled Drugs and Substances Act (CDSA) as a cocaine analogue derived from ecgonine methyl ester .
- UN: Not listed under international narcotics control treaties, but researchers must comply with domestic analogue laws .
Methodological Note:
- Compliance Protocols: Consult institutional review boards (IRBs) and legal advisors before procurement. Maintain documentation for DEA/FDA approvals if required in the US .
Basic: What are the primary research applications of this compound in neuroscience?
Answer:
Its primary use is in positron emission tomography (PET) imaging as [¹⁸F]this compound. The fluorine-18 isotope enables longer imaging sessions than [¹¹C]cocaine, facilitating studies on DAT occupancy and cocaine addiction mechanisms .
Methodological Note:
- PET Protocol: Radiolabel using nucleophilic fluorination. Validate tracer kinetics in non-human primates before human trials .
- Data Interpretation: Compare time-activity curves with [¹¹C]cocaine to assess binding reproducibility .
Advanced: How can researchers design PET imaging studies to investigate dopamine transporter dynamics using this compound?
Answer:
Experimental Design:
Radiosynthesis: Optimize [¹⁸F]fluorococaine yield via automated modules, ensuring radiochemical purity >95% .
Kinetic Modeling: Use compartmental models (e.g., Logan plot) to calculate distribution volume ratios (DVR) in target brain regions .
Control Groups: Include baseline scans and post-administration of DAT blockers (e.g., methylphenidate) to confirm specificity .
Methodological Challenges:
- Metabolite Correction: Quantify plasma metabolites (e.g., benzoylecgonine) to correct PET signal decay .
- Ethical Approval: Address radiation exposure risks in human subjects through dose optimization and informed consent .
Advanced: What methodologies resolve contradictory findings in this compound binding affinity studies?
Answer:
Contradiction Example: Discrepancies in DAT affinity between in vitro (cell lines) and in vivo (PET) assays.
Resolution Strategies:
Assay Standardization: Use identical buffer conditions (pH, temperature) across labs .
In Vivo-In Vitro Correlation (IVIVC): Compare IC₅₀ values from transfected cells with PET-derived binding potential (BPND) .
Meta-Analysis: Apply Cochrane systematic review guidelines to assess bias and heterogeneity across studies .
Methodological Note:
- Statistical Tools: Use mixed-effects models to account for inter-study variability .
Advanced: What are best practices for synthesizing and characterizing this compound to ensure reproducibility?
Answer:
Synthesis Protocol:
Starting Material: Begin with ecgonine methyl ester; introduce 4-fluorobenzoyl chloride via esterification .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for >99% purity .
Characterization:
- Purity Validation: HPLC with UV detection (λ=254 nm) and charged aerosol detection (CAD) .
- Isomer Control: Confirm stereochemistry via chiral chromatography or optical rotation .
Methodological Note:
- Documentation: Follow Beilstein Journal guidelines for detailed experimental write-ups, including failure analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
